2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid backbone, with an amino group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride typically involves multiple steps:
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Formation of the Difluorocyclobutyl Intermediate: : The initial step involves the synthesis of the difluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
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Amino Acid Formation: : The difluorocyclobutyl intermediate is then reacted with a suitable amino acid precursor, such as alanine, under controlled conditions. This step often requires the use of protecting groups to prevent unwanted side reactions.
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Hydrochloride Salt Formation: : The final step involves the conversion of the free amino acid into its hydrochloride salt form. This is typically achieved by treating the amino acid with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often reduce the carboxyl group to an alcohol.
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Substitution: : The difluorocyclobutyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions are facilitated by the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Substituted difluorocyclobutyl derivatives
Scientific Research Applications
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
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Biology: : In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of fluorinated amino acids in protein structure and function.
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Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its difluorocyclobutyl group imparts unique pharmacokinetic properties.
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Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can modulate the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino and carboxyl groups allow for interactions with various biomolecules, influencing cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(3,3-difluorocyclopropyl)propanoic acid hydrochloride
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the hydrochloride salt form improves its solubility, facilitating its use in various experimental and industrial settings.
Properties
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWSKDFATZWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-42-7 | |
Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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